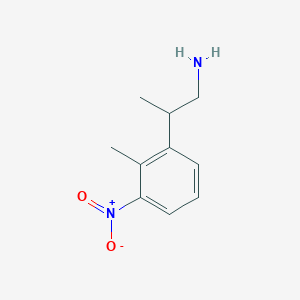

2-(2-Methyl-3-nitrophenyl)propan-1-amine

Description

2-(2-Methyl-3-nitrophenyl)propan-1-amine is a substituted propan-1-amine derivative featuring a 2-methyl-3-nitrophenyl group attached to the primary amine via a two-carbon chain. Nitro groups are strongly electron-withdrawing, which may enhance intermolecular interactions or modify metabolic stability compared to halogen- or alkyl-substituted analogs .

Properties

IUPAC Name |

2-(2-methyl-3-nitrophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(6-11)9-4-3-5-10(8(9)2)12(13)14/h3-5,7H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUYMGFSFPRTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3-nitrophenyl)propan-1-amine typically involves the nitration of 2-methylphenylpropanamine. The nitration process introduces a nitro group into the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

Industrial production of 2-(2-Methyl-3-nitrophenyl)propan-1-amine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-3-nitrophenyl)propan-1-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro compound.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.

Major Products Formed

Reduction: 2-(2-Methyl-3-aminophenyl)propan-1-amine.

Oxidation: 2-(2-Methyl-3-nitrosophenyl)propan-1-amine or 2-(2-Methyl-3-nitrophenyl)propan-1-amine.

Substitution: Depending on the electrophile used, various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Methyl-3-nitrophenyl)propan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-3-nitrophenyl)propan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Nitro vs. Trifluoromethyl Groups

- 2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) : The trifluoromethyl (-CF₃) group, like nitro, is electron-withdrawing but offers greater lipophilicity. This compound was synthesized in 61% yield (via reduction of precursor 15c) and characterized by ¹H NMR (δ 7.66–7.45 ppm for aromatic protons) and MS ([M+H]⁺: 204.43) .

Nitro vs. Chloro Groups

- Chlorine’s moderate electronegativity may balance solubility and activity .

Nitro vs. Methylthiophene/Pyrrolidinedione Systems

- 3-(3-Methylthiophen-2-yl)-1-(2-morpholinoethyl)pyrrolidine-2,5-dione: Exhibited anticonvulsant activity (70.9% yield), with NMR shifts (e.g., δ 2.26 ppm for CH₃) influenced by the thiophene ring’s electron-rich nature .

Modifications to the Amine Side Chain

Primary Amines vs. Piperazine/Morpholine Derivatives

- 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine : Piperazine rings enhance basicity and bioavailability. Such derivatives are often explored for CNS-targeting activity .

- N-(4-(2-(3-Morpholinopropylamino)ethyl)benzyl)-3-(pyrrolidin-1-yl)propan-1-amine (8{4,1}): Synthesized in 48% yield, morpholine and pyrrolidine groups improve solubility and metabolic stability .

Branching and Steric Effects

- 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d) : Branching at the propane chain’s second carbon may hinder rotational freedom, affecting conformational preferences in binding interactions .

Key Research Findings

Amine Chain Flexibility : Linear propan-1-amine chains (e.g., 16c) offer conformational flexibility, whereas branched (16d) or cyclic (piperazine) analogs restrict motion, impacting receptor selectivity .

Biological Activity : Chloro and thiophene derivatives demonstrate anticonvulsant effects, suggesting nitro-substituted analogs may exhibit similar or enhanced activity due to stronger electronic effects .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methyl-3-nitrophenyl)propan-1-amine, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via condensation reactions using nitro-substituted aromatic aldehydes and amines. Key considerations include:

- Solvent selection : Polar solvents like ethanol or methanol minimize side reactions and improve yield .

- Temperature control : Maintaining 60–80°C prevents thermal degradation of intermediates.

- pH optimization : Acidic conditions (pH 4–6) enhance imine formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4) achieves >90% purity.

Table 1 : Comparison of Synthetic Routes

| Route | Reactants | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | Aldehyde + 2-methylpropan-1-amine | Ethanol | 78 | 92 |

| B | Nitrophenyl bromide + Propargyl amine | DMF | 65 | 85 |

Q. How can researchers effectively characterize 2-(2-Methyl-3-nitrophenyl)propan-1-amine using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to identify CH₃ and CH₂ groups. The nitro group causes deshielding (~8.2 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 209.1056 (calculated) .

- Crystallography :

- Use SHELXL for refinement. For twinned crystals, apply HKLF5 format in SHELXTL to resolve overlapping reflections .

Q. What are the recommended purification strategies for 2-(2-Methyl-3-nitrophenyl)propan-1-amine to achieve >95% purity?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1) at 4°C to isolate crystals.

- Flash Chromatography : Optimize gradient elution (hexane → ethyl acetate) to separate nitro byproducts .

- HPLC : C18 column with acetonitrile/water (70:30) at 1 mL/min .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-(2-Methyl-3-nitrophenyl)propan-1-amine across different studies?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK293) and control for nitroreductase activity, which may reduce the nitro group .

- Structural analogs : Compare activity with 2-(3-chlorophenyl)propan-1-amine to isolate electronic effects of substituents .

- Dose-response curves : Ensure EC₅₀ values are measured under consistent oxygen levels (hypoxia affects nitro group reactivity) .

Q. What experimental approaches are recommended to investigate the interaction of 2-(2-Methyl-3-nitrophenyl)propan-1-amine with enzyme targets such as nitric oxide synthase (NOS) isoforms?

- Methodological Answer :

- Enzymatic assays : Monitor NADPH consumption at 340 nm to quantify NOS inhibition .

- Isoform selectivity : Use recombinant nNOS, eNOS, and iNOS to compare IC₅₀ values .

- Molecular docking : Employ AutoDock Vina with PDB 1TT1 (nNOS structure) to predict binding modes .

Q. How can computational modeling be applied to predict the reactivity and regioselectivity of 2-(2-Methyl-3-nitrophenyl)propan-1-amine in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level. The nitro group directs electrophilic attack to the ortho position (LUMO map analysis) .

- Kinetic isotope effects : Simulate deuterated analogs to assess hydrogen abstraction barriers in SNAr reactions .

Q. What challenges arise in the crystallographic determination of 2-(2-Methyl-3-nitrophenyl)propan-1-amine, and how can they be addressed using modern refinement software?

- Methodological Answer :

- Disorder : The methyl and nitro groups may exhibit rotational disorder. Use PART instructions in SHELXL to model split positions .

- Twinning : For twinned crystals (e.g., merohedral twinning), apply the TwinRotMat option in SHELXTL to refine the BASF parameter .

- Validation : Check Rint < 5% and ADP consistency using PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.